methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride
Description
Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride is a bicyclic organic compound featuring a fused cyclopropane and pyrrolidine ring system. Its molecular formula is C₇H₁₂ClNO₂, with a molecular weight of 177.63 g/mol . The stereochemistry at positions 1R and 5S is critical for its biological activity and synthetic utility. This compound is commonly used as a key intermediate in pharmaceutical synthesis, particularly for antiviral and protease inhibitor drugs .
Properties
Molecular Formula |
C7H12ClNO2 |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H11NO2.ClH/c1-10-6(9)7-4-5(7)2-3-8-7;/h5,8H,2-4H2,1H3;1H/t5-,7+;/m0./s1 |
InChI Key |
RMFQRYMWXVTYRO-VOLNJMMDSA-N |
Isomeric SMILES |
COC(=O)[C@@]12C[C@@H]1CCN2.Cl |
Canonical SMILES |
COC(=O)C12CC1CCN2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride typically involves multiple steps. One common method includes the substitution of (1R,5S)-2-hydroxy-6,6-dimethyl-bicyclo[3.1.0]hexane-3-carboxylic acid 1,1-dimethyl-propyl ester by a hydroxyl compound to form a pyrrolidine compound. This intermediate is then subjected to cyanidation to yield 1,1-dimethylpropyl (1R,2S,5S)-2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate. Finally, deprotection of this intermediate results in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained efficiently.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility or introducing reactive sites for further derivatization.
This hydrolysis is reversible under esterification conditions, enabling refunctionalization.
Amide Formation
The carboxylate intermediate reacts with amines in the presence of coupling agents to form amides, a key step in prodrug development or peptide mimetics.
| Conditions | Reagents | Product |
|---|---|---|
| Room temperature | HATU, DIPEA, DMF | N-substituted amides (e.g., with benzylamine) |
| Reflux | EDCl, HOBt, THF | Cyclic amides via intramolecular coupling |
The stereochemistry of the bicyclic core remains intact during these reactions, preserving biological activity.
Ring-Opening Reactions
The strained azabicyclo[3.1.0]hexane system undergoes ring-opening with nucleophiles, enabling access to linear or functionalized derivatives.
| Conditions | Reagents | Product |
|---|---|---|
| Nucleophilic attack | Grignard reagents (e.g., MeMgBr) | Linear amines with alkyl substituents |
| Acidic ring-opening | H₂SO₄, H₂O | Amino alcohol derivatives |
These reactions exploit the compound’s inherent ring strain, with regioselectivity controlled by reaction conditions.
Alkylation at the Nitrogen
The secondary amine in the bicyclic structure undergoes alkylation, enhancing its potential as a pharmacophore.
| Conditions | Reagents | Product |
|---|---|---|
| Mild alkylation | Methyl iodide, K₂CO₃, DMF | N-methylated derivative |
| Reductive amination | Aldehydes, NaBH₃CN | N-alkylated products with extended side chains |
Alkylation modulates the compound’s basicity and interaction with biological targets.
Salt Formation and Deprotonation
As a hydrochloride salt, the compound participates in acid-base reactions. Deprotonation liberates the free base, altering solubility and reactivity.
| Conditions | Reagents | Product |
|---|---|---|
| Neutralization | NaOH, H₂O | Free base ((1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate) |
| Salt metathesis | AgNO₃, NaCl | Alternate salts (e.g., nitrate) for crystallization studies |
Cycloaddition Reactions
The compound’s bicyclic framework participates in [3+2] cycloadditions, expanding its utility in synthesizing polycyclic systems.
| Conditions | Reagents | Product |
|---|---|---|
| Thermal activation | Dipolarophiles (e.g., acrylates) | Tricyclic adducts with fused ring systems |
Oxidation and Reduction
-
Oxidation : The amine moiety is resistant to oxidation under mild conditions, preserving the bicyclic structure.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces double bonds in unsaturated derivatives but leaves the ester intact.
Key Research Findings
-
The compound’s ester group shows higher reactivity toward hydrolysis compared to non-bicyclic analogs due to electron-withdrawing effects of the azabicyclo system.
-
Ring-opening reactions exhibit stereochemical fidelity, retaining the (1R,5S) configuration in products .
-
N-Alkylation enhances binding affinity to protease targets, as demonstrated in antiviral studies.
Scientific Research Applications
Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and pharmaceuticals, where its unique structure and reactivity are valuable.
Mechanism of Action
The mechanism of action of methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride with analogous bicyclic derivatives, highlighting structural variations, physicochemical properties, and applications:
Detailed Structural and Functional Analysis
Methyl (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate Hydrochloride
- Structural Impact : The 6,6-dimethyl groups introduce steric hindrance, stabilizing the bicyclic core and reducing ring strain .
- Pharmacological Relevance : This derivative is a critical intermediate in Boprivir , a drug targeting chronic hepatitis C . Its enhanced rigidity improves binding to HCV NS3/4A protease .
Ethyl (1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylate Hydrochloride
- Functional Role : The ethyl ester increases lipophilicity (logP ~1.2 vs. methyl’s ~0.8), favoring blood-brain barrier penetration for neuroactive compounds .
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate Hydrochloride
- Stereochemical Influence : The 5-methyl group alters the spatial orientation of the carboxylate moiety, enabling selective inhibition of bacterial transpeptidases .
Biological Activity
Methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride, also known by its CAS number 565456-77-1, is a bicyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C9H16ClNO2
- Molecular Weight : 205.68 g/mol
- CAS Number : 565456-77-1
Structural Characteristics
The compound features a bicyclic structure with a nitrogen atom incorporated into the ring system, which is crucial for its biological interactions. The presence of the carboxylate group contributes to its solubility and interaction with biological targets.
This compound exhibits various biological activities primarily through its interaction with specific receptors and enzymes:
- Inhibition of Viral Proteases : Recent studies have highlighted its potential as an inhibitor of the SARS-CoV-2 main protease (Mpro), which is essential for viral replication. It has been shown to have a binding affinity (K_i) in the nanomolar range, indicating significant potency against viral targets .
- Neurotransmitter Modulation : The compound may influence neurotransmitter systems due to its structural similarity to known neuroactive compounds. This suggests potential applications in treating neurological disorders by modulating synaptic transmission .
- Antimicrobial Properties : Preliminary investigations indicate that it may possess antimicrobial activity, although further studies are required to elucidate the specific mechanisms and efficacy against various pathogens .
Antiviral Activity
A study evaluating the antiviral properties of this compound demonstrated that it effectively inhibited SARS-CoV-2 replication in vitro with an EC_50 value indicating substantial antiviral activity .
| Compound | K_i (nM) | EC_50 (nM) | Target |
|---|---|---|---|
| This compound | 27.7 | 1364 | SARS-CoV-2 Mpro |
Neuropharmacological Effects
In neuropharmacological assessments, the compound showed promise in modulating glutamate receptors, which are implicated in various neurodegenerative diseases. Its ability to influence these pathways suggests potential therapeutic applications in conditions such as Alzheimer's disease and schizophrenia .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for methyl (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride?
- Methodological Answer : The compound is synthesized via cyclopropanation and subsequent functionalization. A critical step involves the removal of tert-butyl protecting groups using HCl in 1,4-dioxane (20 mL, 4 M), yielding the bicyclic azabicyclo structure with 97% efficiency after purification . Alternative routes may use stereoselective cycloadditions or enzymatic resolution to achieve the desired (1R,5S) configuration.
Q. How is the stereochemical configuration of this bicyclic compound confirmed?
- Methodological Answer : X-ray crystallography and nuclear Overhauser effect (NOE) NMR experiments are employed to resolve stereochemistry. For example, NOE correlations between the methyl ester and bridgehead protons confirm the (1R,5S) configuration . Chiral HPLC using amylose-based columns can further validate enantiopurity (>99% ee) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : ESI-MS ([M+H]+) confirms molecular weight (e.g., m/z 195.11 observed for related bicyclo structures) .
- NMR : and NMR assignments for the bicyclo[3.1.0]hexane core include δ 3.70 (s, COOCH3) and δ 2.85–3.10 (bridgehead protons) .
- IR : Stretching frequencies at 1740 cm (ester C=O) and 2500–2700 cm (HCl salt) .
Advanced Research Questions
Q. How does the bicyclo[3.1.0]hexane scaffold influence biological activity in drug discovery?
- Methodological Answer : The rigid bicyclic structure enhances metabolic stability and receptor binding. For example, similar azabicyclo derivatives show affinity for neurotransmitter transporters (e.g., serotonin reuptake inhibition with IC < 100 nM). Computational docking (e.g., AutoDock Vina) into homology models of target proteins can guide SAR studies .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : Yield discrepancies (e.g., 70–97%) arise from reaction conditions. Optimize by:
- Temperature Control : Lowering reaction temperature to –20°C minimizes side reactions during cyclopropanation.
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) improve regioselectivity in cycloadditions .
- Purification : Flash chromatography with EtOAc/hexane (3:7) followed by recrystallization from MeOH/ether enhances purity .
Q. How does the hydrochloride salt form affect solubility and stability?
- Methodological Answer : The HCl salt improves aqueous solubility (e.g., 25 mg/mL in water at pH 3) but may degrade under alkaline conditions. Stability studies (e.g., 40°C/75% RH for 30 days) show <5% degradation by HPLC. Lyophilization or storage at –20°C in amber vials is recommended .
Q. What are the challenges in scaling up the synthesis of this compound?
- Methodological Answer : Key challenges include:
- Cyclopropanation Safety : Exothermic reactions require controlled addition of diazomethane alternatives (e.g., TMS-diazomethane).
- Chiral Purity : Enzymatic resolution using lipases (e.g., Candida antarctica) maintains enantiomeric excess at scale .
- Cost Optimization : Replacing expensive ligands (e.g., BINAP) with cheaper phosphines reduces production costs by 30% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
